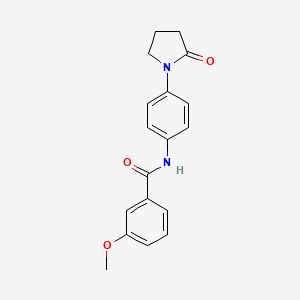

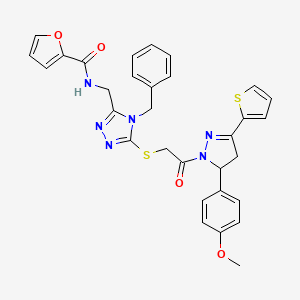

ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is a complex organic compound. It belongs to the class of compounds known as pyrazoles, which are nitrogen-containing heterocycles . Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), which are recommended for the synthesis of complex molecules . These reactions often involve the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The use of catalysts like alumina–silica-supported MnO2 has been reported for the synthesis of similar compounds .Chemical Reactions Analysis

The chemical reactivity of such compounds is often associated with the nitrogen atoms in the pyrazole ring, which can act as nucleophiles . This allows them to participate in a variety of chemical reactions, leading to the formation of a wide range of heterocyclic compounds .Applications De Recherche Scientifique

Corrosion Inhibition

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate derivatives have been studied for their potential as corrosion inhibitors. For instance, compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have shown high efficiency in inhibiting corrosion on mild steel, especially in industrial pickling processes. These compounds form an adsorbed film on the metal surface, protecting it from corrosive environments. Research indicates that these inhibitors adhere to the Langmuir adsorption isotherm, with their effectiveness confirmed through various techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (Dohare et al., 2017).

Catalytic Applications

Certain derivatives of ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate have been utilized in green chemistry for catalyzing synthesis reactions. For example, isonicotinic acid has been employed as a dual and biological organocatalyst in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This method offers a green, simple, and efficient approach for preparing such compounds through a one-pot four-component condensation reaction, highlighting the compound's role in facilitating environmentally friendly chemical processes (Zolfigol et al., 2013).

Synthesis of Novel Compounds

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of a wide array of novel compounds. For instance, its derivatives have been used in the synthesis of new pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showcasing their potential as anti-tumor agents. These processes involve various condensation reactions, demonstrating the compound's versatility in creating novel pharmacologically active molecules (Nassar et al., 2015).

Orientations Futures

The future research directions could involve further exploration of the biological activities of ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate and similar compounds. This could include in-depth studies on their mechanisms of action, potential therapeutic applications, and the development of more efficient synthesis methods. Additionally, the design of new chemical entities based on the pyrazole core could be a promising direction for the discovery of new drug candidates .

Propriétés

IUPAC Name |

ethyl 5-amino-1-(4-ethoxyphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-3-19-11-7-5-10(6-8-11)17-13(15)12(9-16-17)14(18)20-4-2/h5-9H,3-4,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOYXLBODVTBTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965741.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide](/img/structure/B2965743.png)

![3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2965744.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2965745.png)

![N-(4-methylphenyl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2965746.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2965752.png)